molecular formula C21H27NO B13987659 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one CAS No. 5441-27-0

3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one

Cat. No.: B13987659
CAS No.: 5441-27-0
M. Wt: 309.4 g/mol
InChI Key: HIGLEGFIFRRHOW-UHFFFAOYSA-N
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Description

3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one is a chemical compound with a complex structure that includes a dimethylaminoethyl group and two phenyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a ketone with a dimethylaminoethyl halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: A compound with a similar dimethylaminoethyl group, used as an anti-migraine drug.

    Almotriptan: Another triptan derivative with similar structural features.

    Rizatriptan: Shares the dimethylaminoethyl group and is used for migraine treatment.

Uniqueness

3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5441-27-0

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-3,5-diphenylpentan-2-one

InChI

InChI=1S/C21H27NO/c1-18(23)21(16-17-22(2)3,20-12-8-5-9-13-20)15-14-19-10-6-4-7-11-19/h4-13H,14-17H2,1-3H3

InChI Key

HIGLEGFIFRRHOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC1=CC=CC=C1)(CCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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